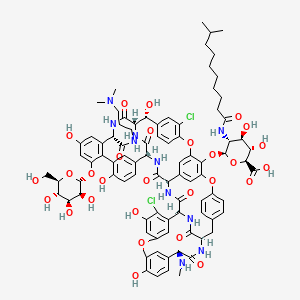

Dalbavancin A0

Description

Properties

IUPAC Name |

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C87H98Cl2N10O28/c1-37(2)12-9-7-6-8-10-13-60(105)93-69-72(108)74(110)77(85(119)120)127-86(69)126-76-57-30-42-31-58(76)123-54-23-18-41(28-49(54)88)70(106)68-84(118)97-66(79(113)91-24-11-25-99(4)5)47-32-43(101)33-56(124-87-75(111)73(109)71(107)59(36-100)125-87)61(47)46-27-39(16-21-51(46)102)64(81(115)98-68)94-82(116)65(42)95-83(117)67-48-34-45(35-53(104)62(48)89)122-55-29-40(17-22-52(55)103)63(90-3)80(114)92-50(78(112)96-67)26-38-14-19-44(121-57)20-15-38/h14-23,27-35,37,50,59,63-75,77,86-87,90,100-104,106-111H,6-13,24-26,36H2,1-5H3,(H,91,113)(H,92,114)(H,93,105)(H,94,116)(H,95,117)(H,96,112)(H,97,118)(H,98,115)(H,119,120)/t50-,59-,63+,64-,65-,66+,67+,68+,69-,70-,71-,72-,73+,74+,75+,77+,86-,87+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGMGIBWPBHRCL-MMSKKVQLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C87H98Cl2N10O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1802.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of Dalbavancin A0

Inhibition of Bacterial Cell Wall Biosynthesis Pathways

The fundamental mechanism of Dalbavancin (B606935) A0's antibacterial action lies in its ability to disrupt the synthesis of peptidoglycan, an essential component of the bacterial cell wall. nbinno.comnih.gov This disruption ultimately leads to a loss of cell wall integrity and subsequent cell death. nih.gov

Specific Binding to D-Alanyl-D-Alanine Residues of Peptidoglycan Precursors

Like other glycopeptide antibiotics, Dalbavancin A0's primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of nascent peptidoglycan precursors, specifically Lipid II. nih.govrsc.org The molecule forms a stable complex with these residues through a series of hydrogen bond interactions. nih.gov This binding effectively sequesters the peptidoglycan precursors, preventing their incorporation into the growing peptidoglycan chain. nih.govnih.gov The common heptapeptide (B1575542) core of glycopeptides is responsible for this specific interaction. researchgate.net

Prevention of Transpeptidation and Transglycosylation Reactions

By binding to the D-Ala-D-Ala terminus of the peptidoglycan precursors, this compound sterically hinders the action of two crucial enzymes involved in cell wall synthesis: transpeptidases and transglycosylases. nih.govpatsnap.com The prevention of transpeptidation inhibits the cross-linking of peptide chains, a critical step for the structural integrity and rigidity of the cell wall. nbinno.comwikipedia.org Simultaneously, the inhibition of transglycosylation blocks the elongation of the glycan chains, further halting the construction of the peptidoglycan layer. nih.govpatsnap.com This dual inhibition of key enzymatic reactions is the primary cause of the bactericidal effect. nih.gov

Role of the Lipophilic Moiety in Bacterial Membrane Interaction and Dimerization

A key structural feature that distinguishes this compound from first-generation glycopeptides like vancomycin (B549263) is its long lipophilic side chain. nih.govnih.gov This moiety plays a crucial role in enhancing the antibiotic's potency and duration of action. The lipophilic tail allows this compound to anchor to the bacterial cytoplasmic membrane, which increases the local concentration of the drug at the site of peptidoglycan synthesis. nih.govnih.gov This membrane anchoring is thought to be facilitated by an electrostatic attraction between the positively charged C-terminal dimethylaminopropyl group of dalbavancin and the negatively charged phospholipid head groups of the bacterial membrane. researchgate.net

Comparative Molecular Mechanisms with Other Glycopeptide Antibiotics

While sharing the core mechanism of binding to D-Ala-D-Ala residues with other glycopeptides, this compound exhibits several key differences that contribute to its enhanced potency. nih.govnih.gov

Table 1: Comparison of Molecular Mechanisms of Action

| Feature | This compound | Vancomycin | Teicoplanin |

| Primary Target | D-alanyl-D-alanine terminus of peptidoglycan precursors | D-alanyl-D-alanine terminus of peptidoglycan precursors | D-alanyl-D-alanine terminus of peptidoglycan precursors |

| Inhibition of Transpeptidation | Yes | Yes | Yes |

| Inhibition of Transglycosylation | Yes | Yes | Yes |

| Lipophilic Side Chain | Yes | No | Yes |

| Membrane Anchoring | Yes | No | Yes |

| Dimerization | Strong, anti-cooperative with ligand binding | Weak, cooperative with ligand binding | Does not oligomerize |

Compared to vancomycin, this compound's lipophilic tail provides a significant advantage by anchoring the molecule to the bacterial membrane, thereby increasing its effective concentration at the target site. nih.govnih.gov This anchoring and strong dimerization contribute to dalbavancin being 4–8 times more potent than vancomycin in vitro. nih.gov While teicoplanin also possesses a lipophilic side chain that allows for membrane anchoring, it does not exhibit the same strong dimerization behavior as dalbavancin. nih.govnih.gov The unique combination of specific target binding, dual enzymatic inhibition, membrane anchoring, and strong dimerization underlies the potent bactericidal activity of this compound.

Table 2: Comparative In Vitro Potency (MIC90 in mg/L)

| Organism | Dalbavancin | Vancomycin |

| Staphylococcus aureus (including MRSA) | 0.06 | 1.0-2.0 |

| Coagulase-negative staphylococci | 0.06 | Not specified |

| Streptococcus pneumoniae | ≤0.003 | Not specified |

| Beta-hemolytic streptococci | ≤0.003 | Not specified |

| Vancomycin-susceptible Enterococcus spp. | 0.06-0.12 | Not specified |

Data sourced from multiple in vitro studies. nih.gov

Molecular Basis of Antimicrobial Activity of Dalbavancin A0

Molecular Pharmacodynamics in Bacterial Cellular Systems

Dalbavancin (B606935) A0 is a potent, second-generation lipoglycopeptide antibiotic that exerts its bactericidal effects through specific molecular mechanisms within bacterial cellular systems, primarily targeting the synthesis of the bacterial cell wall. Its pharmacodynamic profile is characterized by high in vitro potency against a range of Gram-positive pathogens and a distinct mechanism that enhances its efficacy compared to older glycopeptide agents like vancomycin (B549263).

Mechanism of Action and Target Interaction

Dalbavancin A0's primary mechanism of action involves the disruption of peptidoglycan biosynthesis, a critical process for maintaining bacterial cell wall integrity. Similar to other glycopeptides, this compound binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor molecules. This binding event sterically hinders the enzymes responsible for peptidoglycan elongation and cross-linking, specifically transpeptidases and transglycosylases drugbank.comnih.govwikipedia.orgpathbank.orgfda.govmdpi.comucl.ac.beoup.com. By preventing the incorporation of new subunits into the growing peptidoglycan layer and inhibiting the formation of cross-links that provide structural rigidity, this compound leads to the weakening and eventual lysis of the bacterial cell wikipedia.orgfda.govmdpi.com.

Pharmacodynamic Potency and Cellular Activity

This compound demonstrates significant in vitro potency against a broad spectrum of Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-susceptible enterococci. Its Minimum Inhibitory Concentrations (MICs) are consistently lower than those of vancomycin and teicoplanin. For instance, MIC90 values against Staphylococcus aureus are frequently reported around 0.06 µg/mL, indicating an approximately 16-fold greater potency compared to vancomycin's typical MIC90 of 1 µg/mL nih.govoup.comnih.govdovepress.commdpi.com. This enhanced potency extends to Streptococcus species as well nih.govmdpi.com.

In cellular systems, this compound exhibits time-dependent bactericidal activity fda.gov. Studies evaluating its impact on bacterial populations have shown effective reduction in bacterial load. For example, in in vitro time-kill assays, this compound has demonstrated synergistic effects when combined with certain beta-lactam antibiotics against resistant Staphylococcus aureus phenotypes oup.comfrontiersin.org. Moreover, this compound displays potent activity against bacterial biofilms, which are often associated with persistent infections and reduced susceptibility to antibiotics. Its Minimal Biofilm Inhibitory Concentration (MBIC90) and Minimal Biofilm Eradication Concentration (MBBC90) values are generally lower than those observed for vancomycin, suggesting a superior ability to inhibit and eradicate biofilm-embedded bacteria asm.orgmdpi.com.

Comparative In Vitro Potency Against Key Gram-Positive Pathogens

| Bacterial Species/Group | This compound MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) | Relative Potency (Dalbavancin vs. Vancomycin) |

| Staphylococcus aureus (including MRSA) | ≤ 0.06 | 1 | ~16-fold more potent |

| Streptococcus spp. | ≤ 0.06 | 0.75 | ~12-fold more potent |

| Enterococcus faecalis (VSE) | ≤ 0.06 | (Varies) | Highly potent |

Note: MIC90 values are representative data from various studies and may vary slightly depending on the specific strains and methodologies used.

The unique structural modifications of this compound, particularly its lipophilic side chain, contribute to its enhanced cellular pharmacodynamics. This structural feature facilitates its anchoring to bacterial membranes, prolongs its interaction with the target site, and ultimately results in a more potent and sustained antimicrobial effect compared to traditional glycopeptides.

Compound List:

this compound

Vancomycin

Teicoplanin

Methicillin-resistant Staphylococcus aureus (MRSA)

Staphylococcus aureus (MSSA)

Streptococcus pyogenes

Streptococcus agalactiae

Streptococcus anginosus group

Enterococcus faecalis

Enterococcus faecium

Staphylococcus epidermidis

Penicillin-binding protein 2 (PBP2)

Mechanisms of Bacterial Resistance to Dalbavancin A0

Genetic and Epigenetic Determinants Underlying Reduced Susceptibility

The development of reduced susceptibility to Dalbavancin (B606935) A0 is frequently rooted in genetic alterations within the bacterial chromosome. Whole-genome sequencing of resistant isolates, primarily Staphylococcus aureus and Staphylococcus epidermidis, has identified mutations in several key genes. These mutations are often selected for during prolonged therapy, particularly in the context of deep-seated or biofilm-associated infections. tandfonline.comnih.gov

One of the most consistently implicated genetic loci is the two-component regulatory system walKR. nih.govnih.gov In addition to the walKR system, mutations in other genes have been identified in dalbavancin-resistant strains. These include pbp2 (B1193376) (penicillin-binding protein 2), the DHH domain of GdpP (a phosphodiesterase involved in cell wall metabolism), and rpoB (RNA polymerase subunit beta). tandfonline.comnih.govmdpi.com In some clinical cases, variants in genes such as yvqF (also known as vraT), ompR, llm, and mgtE have been associated with the emergence of non-susceptible isolates. tandfonline.com

Beyond stable genetic mutations, epigenetic phenomena may also contribute to reduced susceptibility. nih.govresearchgate.net Adaptive resistance, a transient form of reduced susceptibility triggered by antibiotic exposure, is one such mechanism. researchgate.net This phenomenon, which can revert once the antibiotic pressure is removed, may be driven by epigenetic changes like DNA methylation. nih.govresearchgate.net These modifications can alter gene expression patterns without changing the underlying DNA sequence, providing a flexible and rapid means for bacteria to adapt to environmental stress. nih.gov The selection of pre-existing, less susceptible subpopulations within a larger bacterial population is another mechanism that can lead to treatment failure. nih.govresearchgate.net

Table 1: Key Genetic Mutations Associated with Reduced Dalbavancin A0 Susceptibility

| Gene | Function | Associated Organism(s) | Observed Effect of Mutation | Reference(s) |

| walK / walR | Two-component regulatory system (cell wall metabolism) | S. aureus, S. epidermidis | Amino acid changes, deletions, or gene disappearance leading to reduced susceptibility. | tandfonline.comnih.govnih.govresearchgate.netoup.comoup.com |

| pbp2 | Penicillin-binding protein (cell wall synthesis) | S. aureus | Missense mutations possibly causing resistance. | tandfonline.comnih.gov |

| GdpP | Cyclic-di-AMP phosphodiesterase (cell wall metabolism) | S. aureus | Deletions in the DHH domain linked to resistance. | tandfonline.comnih.gov |

| rpoB | RNA polymerase subunit beta | S. aureus | Alterations associated with resistance to multiple antibiotics, including dalbavancin. | tandfonline.comnih.govmdpi.com |

| vraT (yvqF) | Component of VraTSR regulatory system | S. aureus | Mutations implicated in glycopeptide resistance pathways. | tandfonline.comasm.org |

Alterations in Peptidoglycan Precursor Structure (e.g., D-Ala-D-Lac Pathway)

A primary mechanism of high-level glycopeptide resistance, particularly in enterococci, involves the modification of the antibiotic's target site within the peptidoglycan precursor. The vanA gene cluster, often carried on a transposon, re-engineers the terminal D-Alanyl-D-Alanine (D-Ala-D-Ala) dipeptide to a D-Alanyl-D-Lactate (D-Ala-D-Lac) depsipeptide. mdpi.com This substitution of an amide bond with an ester linkage dramatically reduces the binding affinity of traditional glycopeptides like vancomycin (B549263) by about 1,000-fold. mdpi.com

This compound is not active against bacteria that possess the VanA-type resistance mechanism. asm.orgmdpi.comeuropa.eumdpi.com The regulatory system of the vanA operon is induced by dalbavancin, leading to the synthesis of the modified peptidoglycan precursors and consequent resistance. mdpi.com Therefore, most VanA-positive vancomycin-resistant enterococci (VRE) exhibit a dalbavancin-resistant phenotype. asm.orgresearchgate.netudd.cl In contrast, dalbavancin generally retains activity against enterococci expressing the VanB phenotype, where resistance is inducible by vancomycin but not teicoplanin or dalbavancin. oup.commdpi.com

Table 2: Impact of Peptidoglycan Precursor Alteration on this compound Activity

| Resistance Genotype | Peptidoglycan Precursor Terminus | Mechanism | Effect on this compound Activity | Reference(s) |

| VanA | D-Ala-D-Lac | Target site modification, reducing binding affinity. | Inactive / Resistant | asm.orgmdpi.comeuropa.eumdpi.com |

| VanB | D-Ala-D-Lac | Target site modification, but not induced by dalbavancin. | Generally Active / Susceptible | oup.commdpi.com |

Role of Bacterial Two-Component Regulatory Systems (e.g., WalKR) in Resistance Development

Two-component regulatory systems (TCS) are crucial for bacteria to sense and respond to environmental changes, including the presence of antibiotics. The WalKR (or YycFG) system is an essential TCS in low G+C Gram-positive bacteria like S. aureus and plays a vital role in controlling cell wall biosynthesis, autolysis, and virulence. oup.comoup.com

The WalKR system has been repeatedly identified as a key player in the development of reduced susceptibility to dalbavancin. nih.govnih.gov In-vitro exposure and analysis of clinical isolates have shown that mutations in the genes encoding the sensor kinase (walK) and the response regulator (walR) are common events in the emergence of resistance. tandfonline.comnih.govnih.gov For example, a 4-amino-acid deletion in the WalK protein was observed to coincide with the emergence of phenotypic resistance in a clinical case of S. epidermidis infection. oup.com In other cases, the complete disappearance of the walK gene has been reported. oup.com These alterations are thought to lead to a thickened cell wall, a common characteristic of glycopeptide-intermediate S. aureus (GISA), which may impede antibiotic access to its target. nih.gov

Contributions of Membrane Modifications and Efflux Mechanisms

The lipophilic side chain of this compound anchors the molecule to the bacterial cell membrane, enhancing its activity at the site of peptidoglycan synthesis. mdpi.comdovepress.com Consequently, modifications to the cell membrane's structure and composition can contribute to resistance. Research has shown that dalbavancin resistance can be associated with a reduction in long-chain lipid content, which leads to decreased membrane fluidity. oup.comoup.comnih.gov This change in the physical properties of the membrane may interfere with the drug's ability to properly anchor and exert its effect. Resistance to the lipopeptide daptomycin (B549167), which can be co-selected with dalbavancin, also involves changes in membrane charge and fluidity, often through mutations in genes like mprF, leading to electrostatic repulsion of the drug. mdpi.com

Efflux pumps are transmembrane proteins that actively transport substrates, including antibiotics, out of the bacterial cell, preventing them from reaching their intracellular targets. While efflux is a well-known resistance mechanism for many antibiotic classes, its specific role in this compound resistance is less defined. explorationpub.com Some reports suggest that efflux pumps may contribute to resistance, potentially as part of the suite of mechanisms encoded by the VanA cluster. researchgate.netinfezmed.it Furthermore, the vanZ gene, found in some glycopeptide resistance clusters, can confer resistance to lipoglycopeptides like dalbavancin when expressed in S. aureus. asm.orgfrontiersin.org The VanZ protein is thought to reduce the binding of the antibiotic to the bacterial cells, although the precise mechanism remains under investigation. frontiersin.org However, it is currently not known with certainty if dalbavancin is a substrate for most common bacterial efflux transporters. europa.eu

Analysis of Cross-Resistance Patterns with Other Glycopeptide and Lipopeptide Antibiotics

Due to similarities in their mechanisms of action and cellular targets, the emergence of resistance to this compound can be accompanied by reduced susceptibility to other related antibiotics. In-vitro studies and clinical case reports have demonstrated that exposure to dalbavancin can select for strains that are also non-susceptible to the glycopeptide vancomycin and the lipopeptide daptomycin. nih.govoup.comudd.clnih.gov

This cross-resistance is often mediated by the same genetic mutations, particularly in the walKR regulatory system. nih.govnih.gov For instance, in-vitro models simulating clinical dalbavancin exposures selected for mutants with 64- to 128-fold increases in dalbavancin MICs; these same mutants also exhibited 4- to 16-fold increases in vancomycin and daptomycin MICs, pushing them beyond their respective susceptibility breakpoints. nih.gov In a clinical setting, an S. epidermidis isolate that developed dalbavancin resistance during treatment also showed a 6-fold increase in the daptomycin MIC and a >5-fold increase in the vancomycin MIC. oup.com Conversely, selection with vancomycin or daptomycin can lead to increased MICs for dalbavancin. mdpi.com

Table 3: Example of Cross-Resistance Development in S. aureus Following Dalbavancin Exposure (In Vitro Model)

| Antibiotic | Parental Strain MIC (mg/L) | Dalbavancin-Evolved Mutant MIC (mg/L) | Fold-Increase in MIC | Reference(s) |

| Dalbavancin | 0.03 - 0.06 | 2 - 8 | 64 - 128 | nih.gov |

| Vancomycin | 1 - 2 | 4 - 8 | 4 - 8 | nih.gov |

| Daptomycin | 0.25 - 0.5 | 4 - 8 | 8 - 16 | nih.gov |

Data represents a range of values observed across multiple S. aureus strains in an in-vitro pharmacokinetic/pharmacodynamic model.

Interestingly, a "seesaw effect" has been observed where dalbavancin-resistant mutants with decreased susceptibility to vancomycin and daptomycin show increased susceptibility to certain β-lactam antibiotics. nih.gov This highlights the complex and sometimes unpredictable nature of resistance development, where adaptation to one drug can re-sensitize the bacterium to another.

Synthetic Biology and Chemical Synthesis Research on Dalbavancin A0 and Analogs

Elucidation of the Biosynthetic Pathway of A-40926 in Nonomuraea Species

The biosynthesis of A-40926, the natural precursor to Dalbavancin (B606935), is governed by a dedicated gene cluster in Nonomuraea gerenzanensis ATCC 39727. This biosynthetic gene cluster (BGC), designated the dbv cluster, spans approximately 71 kb and contains 37 open reading frames (ORFs). These ORFs encode the enzymes and regulatory proteins responsible for the entire biosynthetic process, as well as for regulation, export, and resistance mechanisms.

The core structure of A-40926 is a heptapeptide (B1575542), which is assembled by a non-ribosomal peptide synthetase (NRPS) machinery encoded within the dbv cluster. The final natural product is a complex mixture of related molecules, often O-acetylated on the mannose residue, which is considered the final step in the natural pathway. fda.gov The regulation of the dbv cluster is intricate, involving several key pathway-specific regulatory genes. Overexpression of positive regulators has been shown to significantly increase the production of A-40926, highlighting a knowledge-based approach to strain improvement. ncats.io

| Gene/Protein | Putative Function |

| Dbv3, Dbv4 | Positive regulators of the A-40926 biosynthetic pathway. ncats.ioresearchgate.net |

| Dbv6 | A response regulator, part of a two-component signal transduction system. fda.gov |

| Dbv8 | An acyltransferase responsible for attaching the fatty acid chains to the glycopeptide core. wikipedia.org |

| Dbv22 | A sensor kinase, part of a two-component signal transduction system. fda.gov |

| Dbv23 | Involved in the acetylation of the mannose moiety on the A-40926 molecule. nih.gov |

| Dbv29 | Codes for an enzyme responsible for the oxidation of the N-acylglucosamine moiety to form the glucuronic acid found in A-40926. |

Strategies for Chemo-Enzymatic and Combinatorial Biosynthesis of Dalbavancin Analogs

The inherent complexity of the A-40926 natural product, which is a mixture of congeners differing in their fatty acid side chains, presents challenges for producing a uniform drug substance. nih.govnih.gov To address this, researchers have developed innovative chemo-enzymatic and combinatorial biosynthesis strategies. These approaches merge the precision of chemical synthesis with the selectivity of biological catalysis to generate novel Dalbavancin analogs with tailored properties.

A prominent strategy involves genetic engineering of the Nonomuraea producer strain to generate simplified intermediates that can be chemically modified. In one study, a double mutant of the A-40926 producer strain was constructed. nih.govnih.gov This mutant was engineered to lack two key enzymes:

Dbv8 : The acyltransferase responsible for installing the variable fatty acid chains.

Dbv23 : The enzyme involved in mannose acetylation.

The resulting double mutant strain produced deacyl, deacetyl A-40926 intermediates. These simplified precursor molecules could then be isolated and used as a scaffold for chemical reacylation. nih.gov By chemically attaching specific, uniform fatty acid chains, researchers were able to generate A-40926 analogs with a significantly reduced number of congeners. nih.govnih.gov These tailored analogs could subsequently be converted into Dalbavancin analogs that retained the desired in vitro antibacterial properties, demonstrating the power of combining biological and chemical methods to overcome the heterogeneity of the natural product. nih.gov

Chemical Modifications and Derivatization Approaches for Enhanced Properties

Dalbavancin itself is a semi-synthetic product, created through specific chemical modifications of the natural A-40926 precursor. fda.govmdpi.comdrugs.com These targeted derivatizations are crucial for enhancing the molecule's potency and pharmacokinetic profile compared to its natural precursor and first-generation glycopeptides like vancomycin (B549263) and teicoplanin. mdpi.com

The lipophilic fatty acid side chain is a defining feature of Dalbavancin, contributing to its classification as a lipoglycopeptide. This acyl group is attached to the glucuronic acid sugar moiety. nih.gov The long, lipophilic tail allows the molecule to anchor to the bacterial cell membrane, which enhances its potency and is a key factor in its extended half-life. The natural A-40926 complex contains a mixture of different fatty acid chains, leading to the different homologs found in the final Dalbavancin product. nih.gov

Research Towards Single-Peak Dalbavancin Analogs, Including Pure A0 Components

The final Dalbavancin drug product is a mixture of five closely related, active homologs: A0, A1, B0, B1, and B2, with the B0 component being the most abundant. ncats.io These homologs differ in the structure of their fatty acid side chain (R1) and, in one case, the presence of an additional methyl group on the terminal amino group (R2). While this mixture is clinically effective, producing a single, pure component would offer advantages in terms of manufacturing consistency and a more defined pharmacological profile.

| Component | Fatty Acid Side Chain (R1) | Terminal Amino Group (R2) |

| A0 | -CH(CH₃)₂ (iso-butyryl) | -H |

| A1 | -CH₂CH₂CH₃ (n-butyryl) | -H |

| B0 | -CH₂CH(CH₃)₂ (iso-valeryl) | -H |

| B1 | -CH₂CH₂CH₂CH₃ (n-valeryl) | -H |

| B2 | -CH₂CH(CH₃)₂ (iso-valeryl) | -CH₃ |

Research efforts are actively directed towards achieving single-peak Dalbavancin analogs. The chemo-enzymatic approach described previously is a cornerstone of this research. nih.govnih.gov By generating a deacylated A-40926 intermediate through genetic engineering, scientists can circumvent the biological machinery that creates the fatty acid mixture. nih.gov Subsequent chemical synthesis can then be used to attach a single, defined fatty acid chain, such as the iso-butyryl group corresponding to the Dalbavancin A0 component. This strategy provides a clear and rational pathway to produce pure, single-peak Dalbavancin analogs, moving away from the complex mixture generated by fermentation and semi-synthesis. nih.govnih.gov

Structure Activity Relationship Sar Studies of Dalbavancin A0 and Its Derivatives

Identification of Key Structural Moieties Essential for Antimicrobial Potency

The fundamental mechanism of action for dalbavancin (B606935), like other glycopeptides, involves the inhibition of bacterial cell wall biosynthesis. This is primarily achieved through the binding of the antibiotic's core heptapeptide (B1575542) structure to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors nih.govbrieflands.comwikipedia.orgkoreamed.orgnih.gov. This interaction sequesters the precursors, preventing their incorporation into the growing cell wall and thus halting peptidoglycan cross-linking and elongation nih.govkoreamed.orgdovepress.comnih.govinfezmed.it.

The critical structural moiety responsible for this essential binding is the conserved heptapeptide backbone of the glycopeptide molecule brieflands.comkoreamed.orgasm.orgacs.org. This peptide core is extensively cross-linked, forming a rigid structure that creates a specific binding pocket for the D-Ala-D-Ala dipeptide koreamed.orgacs.org. The precise arrangement of amino acid residues and the hydrogen bonding network within this pocket are crucial for high-affinity binding koreamed.orgasm.org. Modifications to this core peptide structure that disrupt the D-Ala-D-Ala binding site typically lead to a significant loss of antimicrobial activity koreamed.orgacs.org. Dalbavancin retains this essential glycopeptide core, ensuring its primary mechanism of action remains intact nih.govkoreamed.org.

Impact of the Lipophilic Side Chain on Target Binding Affinity and Membrane Anchoring

A defining feature of dalbavancin, distinguishing it from older glycopeptides like vancomycin (B549263), is the presence of an extended lipophilic side chain nih.govdovepress.comwikipedia.orgdovepress.comnih.govinfezmed.itmdpi.com. This structural modification is central to dalbavancin's enhanced potency and pharmacokinetic profile.

The lipophilic side chain serves multiple crucial functions:

Membrane Anchoring: It allows dalbavancin to anchor to the bacterial cell membrane nih.govnih.govdovepress.cominfezmed.itmdpi.comseq.es. This anchoring mechanism increases the local concentration of the antibiotic at its site of action.

Dimerization: The lipophilic tail facilitates the dimerization of dalbavancin molecules nih.govmdpi.comresearchgate.net. This dimerization enhances the binding affinity to the D-Ala-D-Ala target site, leading to a more stable and potent complex nih.govdovepress.cominfezmed.itmdpi.comresearchgate.net.

Increased Potency: The combined effects of membrane anchoring and dimerization significantly boost dalbavancin's antimicrobial potency compared to vancomycin nih.govnih.govdovepress.cominfezmed.itmdpi.commdpi.com.

Prolonged Half-life: The lipophilic nature of the side chain also contributes to dalbavancin's extended half-life, enabling less frequent dosing regimens nih.govnih.govmdpi.com.

Secondary Mechanisms: In some lipoglycopeptides, the lipophilic side chain can also mediate secondary mechanisms of action, such as membrane depolarization and disruption, which can be particularly effective against non-dividing bacterial cells mdpi.com.

Rational Design Principles for Developing Next-Generation Glycopeptide Antibiotics

The development of dalbavancin and other second-generation lipoglycopeptides (oritavancin, telavancin) exemplifies rational drug design principles informed by SAR studies brieflands.comresearchgate.netkoreamed.orgnih.gov. Key strategies derived from these studies include:

Enhancement of Potency and Spectrum: Modifications aim to increase activity against a broader range of Gram-positive pathogens, including those with resistance mechanisms brieflands.comresearchgate.netkoreamed.orgnih.gov. This often involves incorporating features that provide dual mechanisms of action, such as cell wall synthesis inhibition combined with membrane disruption nih.govmdpi.comnih.gov.

Incorporation of Lipophilic Moieties: The successful integration of lipophilic side chains has been a cornerstone strategy, proven to enhance membrane anchoring, promote dimerization, increase target binding affinity, and ultimately boost antimicrobial potency nih.govdovepress.comdovepress.cominfezmed.itmdpi.com.

Optimization of Pharmacokinetics: Designing molecules with prolonged half-lives is crucial for enabling convenient dosing regimens (e.g., once-weekly administration for dalbavancin) nih.govnih.govmdpi.com.

Circumvention of Resistance: SAR studies guide the design of molecules that can overcome established resistance mechanisms, such as those mediated by the VanA and VanB gene clusters in enterococci or altered D-Ala-D-Ala precursors in staphylococci nih.govnih.govnih.govnih.gov. This can involve modifications that allow binding to altered targets or the engagement of alternative pathways nih.govnih.govnih.govnih.govasm.org.

Preservation of Essential Binding: Crucially, modifications are designed to augment activity without compromising the essential D-Ala-D-Ala binding site, which remains the primary target for cell wall synthesis inhibition nih.govkoreamed.org.

These principles, applied through chemical modification of natural glycopeptide scaffolds, have led to the creation of highly effective lipoglycopeptides like dalbavancin, addressing critical unmet needs in combating Gram-positive bacterial infections.

Comparative Potency of Dalbavancin Against Key Pathogens

The SAR studies have demonstrated that dalbavancin exhibits significantly enhanced potency compared to older glycopeptides, particularly against challenging Gram-positive pathogens. This increased potency is often reflected in lower Minimum Inhibitory Concentration (MIC) values.

| Pathogen/Condition | Dalbavancin MIC50/MIC90 | Vancomycin MIC50/MIC90 | Relative Potency (Dalbavancin vs. Vancomycin) | Source |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.06/0.12 µg/mL | 2/2 µg/mL | 16-32 fold lower | nih.gov |

| Staphylococcus aureus (general, wound isolates) | 0.047/0.055 µg/mL | Not specified | Highly potent | researchgate.net |

| Staphylococcus aureus (general, blood isolates) | 0.047/0.06 µg/mL | Not specified | Highly potent | researchgate.net |

| Staphylococcus aureus (MRSA) | 0.06/0.12 µg/mL | 1/2 µg/mL | 8-fold lower | nih.gov |

| Staphylococcus aureus (MRSA) | 0.06 µg/mL | 2 µg/mL | 32-fold lower | mdpi.com |

| Staphylococcus aureus (Coagulase-negative, CoNS) | Most potent agent | Less potent | Superior | seq.esmdpi.com |

| Streptococcus spp. (general) | 0.03-0.06 mg/L | Higher | More active | oup.com |

| General Gram-positive bacteria | 4-8 times more potent | Less potent | Significantly higher | nih.gov |

Note: MIC values are presented as reported in the respective sources. Units may vary (µg/mL or mg/L).

Compound Names

Dalbavancin: A second-generation lipoglycopeptide antibiotic.

Vancomycin: A first-generation glycopeptide antibiotic.

Teicoplanin: A first-generation glycopeptide antibiotic.

Oritavancin: A second-generation lipoglycopeptide antibiotic.

Telavancin: A second-generation lipoglycopeptide antibiotic.

A-40926: A natural glycopeptide precursor from which dalbavancin is derived.

MRSA (Methicillin-resistant Staphylococcus aureus): A key resistant pathogen targeted by dalbavancin.

VRE (Vancomycin-resistant Enterococci): A group of bacteria exhibiting resistance to vancomycin.

VISA (Vancomycin-intermediate Staphylococcus aureus): Strains of S. aureus with intermediate susceptibility to vancomycin.

VRSA (Vancomycin-resistant Staphylococcus aureus): Strains of S. aureus resistant to vancomycin.

Advanced Analytical Methodologies for Dalbavancin A0 Research

Chromatographic Techniques for the Separation and Quantification of Dalbavancin (B606935) Homologs

Dalbavancin is not a single molecular entity but a complex mixture of five closely related and active homologs: A0, A1, B0, B1, and B2. nih.gov The subtle structural differences among these homologs present a significant analytical challenge, requiring high-resolution chromatographic techniques for their effective separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Dalbavancin and its homologs. The development of robust and validated HPLC methods is essential for quality control, stability testing, and pharmacokinetic studies.

Several studies have focused on developing HPLC methods capable of resolving the Dalbavancin homologs. A common approach involves reversed-phase HPLC (RP-HPLC) coupled with UV detection. For instance, a method was developed for the quantification of Dalbavancin in injectable formulations using a C18 column and a mobile phase consisting of a phosphate (B84403) buffer, acetonitrile (B52724), and methanol. nih.gov While this method was validated for the total Dalbavancin content, specific separation of all five homologs often requires more specialized conditions.

A study aimed at the simultaneous quantification of all five Dalbavancin homologs (A0, A1, B0, B1, and B2) in rat plasma utilized an ultra-high-performance liquid chromatography (UHPLC) system. mdpi.com This method employed a C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile, demonstrating the effective separation of these closely related compounds. mdpi.com The retention times for the homologs were distinct, allowing for their individual quantification. mdpi.com

Validation of these HPLC methods is performed according to stringent guidelines to ensure their accuracy, precision, linearity, and robustness. Parameters such as limit of detection (LOD) and limit of quantification (LOQ) are established to define the sensitivity of the method.

| Parameter | Method Details | Reference |

|---|---|---|

| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) | mdpi.com |

| Mobile Phase | Gradient of 0.1% formic acid in water (A) and acetonitrile (B) | mdpi.com |

| Detection | UV or Mass Spectrometry | nih.govmdpi.com |

| Retention Time (A0) | 3.20 min | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Characterization and Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the definitive characterization and purity analysis of Dalbavancin A0. These techniques provide not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific for molecular identification.

LC-MS methods have been successfully developed to identify and quantify Dalbavancin and its degradation products. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC can elucidate the elemental composition of the homologs and any impurities, providing a high degree of confidence in their identification. nih.gov

One study detailed a UHPLC-MS/MS method for the simultaneous determination of the five Dalbavancin homologs in plasma. mdpi.comresearchgate.net The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode allowed for highly selective and sensitive quantification of each homolog, including A0. mdpi.com This level of specificity is crucial for pharmacokinetic studies where the concentration of individual homologs may vary over time. mdpi.com

| Homolog | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| This compound | 909.2 | 143.1 | mdpi.com |

| Dalbavancin A1 | 909.2 | 143.1 | mdpi.com |

| Dalbavancin B0 | 909.2 | 143.1 | mdpi.com |

| Dalbavancin B1 | 909.2 | 143.1 | mdpi.com |

| Dalbavancin B2 | 916.2 | 157.1 | mdpi.com |

Spectroscopic Methods for Probing Molecular Interactions and Conformational Dynamics

Spectroscopic techniques provide invaluable insights into the three-dimensional structure of this compound and its interactions with its biological target, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.

X-ray Crystallography of Binding Complexes

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule. The first crystal structure of Dalbavancin, in a complex with a carrier protein-peptide fusion, has been successfully determined. nih.gov This structure revealed that the antibiotic molecule adopts a "closed" conformation, wrapping around its D-Ala-D-Ala target. nih.gov

The crystal structure provided key insights into the molecular basis of Dalbavancin's potent activity. It highlighted the five signature hydrogen bonds that connect the antibiotic to its target, a characteristic feature of glycopeptide antibiotics. nih.gov Furthermore, the structure revealed how the lipophilic side chain of Dalbavancin is positioned, suggesting a mechanism for its anchoring to the bacterial membrane, which enhances its efficacy. nih.gov The crystallographic data also showed some conformational heterogeneity in the fatty acyl and dimethyl-propylamine groups, which are known to contribute to the antibiotic's activity and long half-life. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the structure and dynamics of molecules in solution. While a dedicated NMR study focusing solely on the conformational dynamics of this compound is not extensively reported, NMR has been instrumental in characterizing the interaction of Dalbavancin and related glycopeptides with their targets. nih.gov

NMR studies have confirmed that Dalbavancin, like other glycopeptides, shares the same primary molecular mechanism of action by binding to the D-Ala-D-Ala terminus of cell wall precursors. nih.gov These studies can reveal the existence of different complexes in solution and provide information on the binding interfaces. nih.gov Computational studies, often combined with NMR data, have been used to analyze the conformational behavior of related glycopeptide antibiotics, providing insights into the flexibility and preferred conformations of these complex molecules. nih.govacs.org

Bioanalytical Assays for In Vitro Target Engagement and Cellular Process Monitoring

Bioanalytical assays are essential for understanding the biological activity of this compound at a molecular and cellular level. These assays are designed to measure the direct interaction of the antibiotic with its target and to monitor the downstream consequences of this interaction on bacterial cellular processes.

The primary mechanism of action of Dalbavancin is the inhibition of bacterial cell wall synthesis. nih.govnih.gov This is achieved through its high-affinity binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, which prevents the transglycosylation and transpeptidation steps necessary for cell wall assembly. nih.gov

A variety of in vitro assays are employed to assess the antibacterial activity of Dalbavancin. Standard broth microdilution methods are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. nih.govnih.gov Time-kill assays are also utilized to evaluate the bactericidal activity of Dalbavancin over time. mdpi.com

More specific bioanalytical assays can be used to directly monitor the inhibition of peptidoglycan synthesis. These can include assays that measure the incorporation of radiolabeled precursors into the bacterial cell wall. A reduction in the incorporation of these precursors in the presence of Dalbavancin provides direct evidence of target engagement and inhibition of the biosynthetic pathway.

Preclinical Pharmacological Research on Dalbavancin A0 Mechanistic and in Vitro Focus

In Vitro Binding Kinetics with Bacterial Cell Wall Components

Dalbavancin (B606935) exerts its bactericidal effect by interfering with bacterial cell wall synthesis, a mechanism shared with other glycopeptide antibiotics drugbank.commdpi.comeuropa.euasm.orgnih.govnih.govnih.gov. Specifically, Dalbavancin binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors within the bacterial cell wall drugbank.commdpi.comeuropa.euasm.orgnih.govnih.govnih.gov. This binding event inhibits essential late-stage steps of peptidoglycan synthesis, namely transpeptidation and transglycosylation, thereby preventing the cross-linking and polymerization necessary for a robust cell wall europa.euasm.orgnih.gov. The lipophilic side chain characteristic of Dalbavancin further enhances its efficacy by anchoring it to the bacterial membrane, which increases its stability and affinity for its peptidoglycan targets nih.govwikipedia.org.

In vitro studies have consistently shown Dalbavancin to possess potent activity against a broad spectrum of Gram-positive pathogens, often demonstrating greater potency than vancomycin (B549263) mdpi.comnih.govnih.govoup.comnih.govmdpi.comseq.es. This enhanced activity is particularly evident against Staphylococcus aureus, including methicillin-resistant strains (MRSA) mdpi.comnih.govnih.govoup.comnih.govmdpi.comseq.es. Minimum Inhibitory Concentration (MIC) data highlights this difference, with Dalbavancin exhibiting significantly lower MIC values than vancomycin. For instance, against MRSA isolates, Dalbavancin has shown MIC₅₀/MIC₉₀ values of 0.06/0.06 μg/mL, compared to 1 μg/mL for vancomycin nih.gov. Another study reported Dalbavancin's MIC₉₀ at 0.094 μg/mL, while vancomycin's was 2 μg/mL mdpi.com. Dalbavancin's spectrum also includes activity against Streptococcus species and vancomycin-susceptible Enterococcus species nih.govnih.gov. Resistance to Dalbavancin is primarily associated with the VanA phenotype, which alters the D-Ala-D-Ala target, although cross-resistance with other antibiotic classes has not been observed in vitro europa.eu.

Table 1: Comparative In Vitro Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Compound | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility Rate (≤0.12 μg/mL) | Source |

| Dalbavancin | 0.06 | 0.06 | 99.8% | nih.gov |

| Vancomycin | 1 | 1 | N/A | nih.gov |

| Dalbavancin | 0.064 | 0.094 | N/A | mdpi.com |

| Vancomycin | 1 | 2 | N/A | mdpi.com |

Mechanisms of Cellular Uptake and Intracellular Accumulation in Bacterial Cells

The primary mechanism of action for Dalbavancin involves the inhibition of bacterial cell wall synthesis through extracellular binding to peptidoglycan precursors drugbank.commdpi.comeuropa.euasm.orgnih.govnih.govnih.gov. The available preclinical data does not detail specific mechanisms for Dalbavancin's cellular uptake or intracellular accumulation within bacterial cells. While its lipophilic side chain facilitates anchoring to the bacterial membrane, enhancing interaction with peptidoglycans nih.govwikipedia.org, this interaction is described in the context of its extracellular target binding rather than active transport into the bacterial cytoplasm.

Studies on In Vitro Metabolism and Resistance to Enzymatic Degradation

Metabolism: Dalbavancin undergoes minimal metabolism by human hepatic cytochrome P450 (CYP450) enzyme systems wikipedia.orgfda.gov. In vitro studies investigating the impact of CYP inducers or inhibitors have shown no significant alterations in Dalbavancin's elimination or clearance wikipedia.orgfda.gov. Furthermore, Dalbavancin does not appear to affect the metabolism of model CYP substrates wikipedia.orgfda.gov. Hydroxy-dalbavancin has been identified as a minor metabolite in urine, but its formation and elimination were not altered by these enzyme models wikipedia.org. Metabolites have not been detected in significant amounts in human plasma europa.eueuropa.eu. Excretion occurs via both renal and fecal routes, with a portion excreted as intact drug and hydroxy-dalbavancin in urine europa.eu.

Resistance to Enzymatic Degradation: The preclinical research available focuses on bacterial resistance mechanisms, such as the VanA phenotype, rather than Dalbavancin's susceptibility to bacterial enzymatic degradation. There is no specific indication in the provided literature that Dalbavancin is readily degraded by bacterial enzymes as a primary mechanism of resistance.

Mechanistic Efficacy Studies in Non-Human In Vivo Models

Dalbavancin has been evaluated in various non-human in vivo models to assess its efficacy against Gram-positive bacterial infections, providing mechanistic insights into its activity oup.comnih.govtandfonline.com. These studies have utilized models such as acute disseminated infections in mice, granuloma pouch infections in rats, and endocarditis models in rats and rabbits, involving challenging pathogens like Staphylococcus aureus (including MRSA), Streptococcus pyogenes, and Enterococcus species oup.comnih.govtandfonline.com.

The efficacy in these models is often correlated with pharmacokinetic/pharmacodynamic (PK/PD) parameters, particularly the ratio of the area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC) for S. aureus drugbank.com. Studies have demonstrated that Dalbavancin's long elimination half-life contributes to its effectiveness at lower or less frequent doses compared to other antibiotics like vancomycin and teicoplanin oup.comnih.goveuropa.eu. For instance, a dose-dependent reduction in MRSA bacterial burden (measured in colony-forming units, CFU) was observed in rodent endocarditis models, indicating that higher doses administered less frequently were more efficacious nih.gov. In granuloma pouch models, Dalbavancin effectively reduced bacterial load in MSSA infections at all tested doses, with a dose-dependent reduction noted for MRSA tandfonline.com.

Tissue distribution studies in animal models have revealed that Dalbavancin reaches maximal concentrations within 24 hours, with the highest levels found in the liver and kidneys. Importantly, significant drug concentrations persisted in tissues such as the liver, kidneys, brown fat, skin, and skeletal muscle for up to two weeks post-administration nih.gov. This prolonged tissue penetration, coupled with its long plasma half-life, supports its sustained antimicrobial activity in vivo.

Table 2: Key Pharmacokinetic Parameters of Dalbavancin

| Parameter | Value(s) | Notes | Source(s) |

| Elimination Half-life | ~200 hours; 333-405 hours; 346 hours; 372 hours | Consistently very long, enabling infrequent dosing. | europa.eunih.govseq.eseuropa.eufda.gov |

| Plasma Protein Binding | ~93% | Reversible and concentration-independent binding, primarily to albumin. | europa.euwikipedia.orgnih.govseq.eseuropa.eunih.gov |

| Volume of Distribution | ~15 L (steady state) | Consistent with extracellular fluid volume. | nih.gov |

Compound Names:

Dalbavancin

Vancomycin

Teicoplanin

Linezolid

Tigecycline

Streptococcus pyogenes

Staphylococcus aureus

Methicillin-resistant Staphylococcus aureus (MRSA)

Streptococcus agalactiae

Streptococcus anginosus

Streptococcus intermedius

Streptococcus constellatus

Enterococcus faecalis

Enterococcus faecium

Hydroxy-dalbavancin

Future Research Trajectories and Unexplored Avenues for Dalbavancin A0

Deeper Elucidation of Unidentified Biosynthetic and Metabolic Pathways

While significant strides have been made in understanding the production of Dalbavancin's precursor, A40926, by the actinomycete Nonomuraea sp., gaps in knowledge remain regarding its complete biosynthetic and subsequent metabolic pathways. nih.govwikipedia.org

The biosynthetic gene cluster for A40926, known as the dbv cluster, has been identified, and it is understood that the heptapeptide (B1575542) skeleton is synthesized by a non-ribosomal peptide synthetase (NRPS) module. nih.govresearchgate.net Genetic manipulation of this pathway has already proven fruitful, yielding new derivatives through the inactivation of specific dbv genes. nih.gov However, the precise enzymatic steps and regulatory networks controlling the expression of the cluster and the subsequent tailoring reactions are not fully characterized. Future research should focus on the functional characterization of each enzyme in the dbv cluster to understand the intricate steps of glycopeptide assembly and modification.

In terms of its fate in humans, Dalbavancin (B606935) is not metabolized by cytochrome P450 enzymes. drugbank.comnih.gov However, minor metabolites, specifically hydroxy-dalbavancin and mannosyl aglycone (MAG), have been identified in urine. drugbank.com The metabolic pathways responsible for the formation of these compounds remain unidentified. drugbank.com MAG, in particular, is considered a decomposition product with reduced bactericidal efficacy. google.com A deeper investigation into the host or microbial enzymes responsible for these transformations is warranted. Elucidating these pathways could provide insights into drug stability and potential interactions, and inform the design of future analogs with improved metabolic profiles.

Table 1: Key Components in Dalbavancin A0 Biosynthesis and Metabolism

| Component | Type | Role/Characteristic | Research Gap |

|---|---|---|---|

| A40926 | Natural Precursor | Produced by Nonomuraea sp.; chemically modified to create dalbavancin. nih.gov | Full characterization of all tailoring enzymes in its biosynthetic pathway. |

| dbv gene cluster | Biosynthetic Genes | Contains the genetic blueprint for A40926 synthesis, including an NRPS module. nih.govresearchgate.net | Complete understanding of the regulatory network controlling gene expression. |

| Hydroxy-dalbavancin | Human Metabolite | Minor metabolite found in urine. drugbank.com | Identification of the specific metabolic pathway responsible for its formation. |

Design and Synthesis of Novel Dalbavancin Analogs to Overcome Emerging Resistance Mechanisms

The emergence of bacterial resistance threatens the long-term efficacy of all antibiotics, including dalbavancin. Although resistance is currently infrequent, strains expressing the VanA phenotype show resistance, and mutations in the walKR two-component regulatory system in S. aureus have been associated with reduced susceptibility. asm.orgnih.govoup.com This necessitates a proactive approach to design and synthesize novel this compound analogs capable of overcoming these mechanisms.

Dalbavancin's potency is derived from its core structure and its lipophilic side chain, which anchors the molecule to the bacterial membrane, enhancing its activity. nih.govnih.gov This principle can be extended by creating new analogs with diversified side chains to improve target affinity or introduce new functionalities. Structure-activity relationship (SAR) studies of existing glycopeptides provide a valuable roadmap for such synthetic efforts.

Computational strategies, including molecular docking and molecular dynamics simulations, can be employed to rationally design analogs that can effectively bind to resistant targets, such as the D-alanyl-D-lactate (D-Ala-D-Lac) terminus found in vancomycin-resistant strains. researchgate.net The synthesis of novel vancomycin (B549263) derivatives with modified lipophilic and polar moieties has already demonstrated the potential of this approach to yield compounds with superior activity against resistant staphylococci. researchgate.net Similar synthetic strategies applied to the more potent this compound scaffold could yield next-generation antibiotics.

Table 2: Example Activities of Novel Vancomycin Analogs (Proof-of-Concept for Analog Design)

| Compound | Target Organism | Activity Compared to Vancomycin |

|---|---|---|

| Analog 7c | S. aureus | More potent researchgate.net |

| Analog 7f | S. aureus | More potent researchgate.net |

| Analog 7f | Sensitive S. epidermidis | Promising activity researchgate.net |

| Analog 7i | S. aureus | More potent researchgate.net |

Advanced Structural Biology Approaches for this compound-Target Complexes

A fundamental understanding of how this compound interacts with its molecular target is crucial for rational drug design. The primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) moiety of lipid II, a precursor in peptidoglycan synthesis. asm.orgnih.gov

The first crystal structure of a dalbavancin-target complex was a landmark achievement, made possible by a novel carrier protein strategy that facilitated the crystallization of an otherwise intractable complex. nih.gov This structure revealed that dalbavancin envelops its peptide target, forming five crucial hydrogen bonds and adopting a "closed" conformation that is significantly different from its unbound precursor. nih.gov This closed structure is stabilized by intramolecular interactions and is believed to enhance binding affinity by increasing van der Waals contacts and shielding the hydrogen bonds from solvent. nih.gov

Future research should leverage more advanced structural biology techniques. Cryo-electron microscopy (cryo-EM), for instance, could be used to visualize the this compound-target complex in a more native environment, such as within a lipid nanodisc, to clarify the role of the lipophilic tail in membrane anchoring. Furthermore, solving the structures of this compound bound to resistant D-Ala-D-Lac targets would provide invaluable atomic-level insights into the mechanisms of resistance, directly guiding the design of new analogs that can overcome this challenge.

Table 3: Key Structural Interactions of the Dalbavancin-Target Complex

| Interacting Component | Type of Interaction | Structural Consequence |

|---|---|---|

| Dalbavancin peptide backbone & D-Ala-D-Ala | 5 hydrogen bonds nih.gov | Locks the target peptide in the binding pocket. |

| Mannose sugar (residue 7) & Residues 1 and 3 | Intramolecular packing nih.gov | Induces a "closed" conformation, wrapping around the target. |

| Glucuronic acid sugar (residue 4) | Steric hindrance nih.gov | Overhangs the binding site, helping to bury the bound peptide. |

Exploration of New Antimicrobial Targets or Modes of Action Derived from this compound Scaffold

The this compound scaffold is a privileged structure that could be leveraged to develop compounds with novel mechanisms of action. While its primary mode of action is the inhibition of cell wall synthesis, its ability to anchor to the bacterial membrane provides a secondary mechanism that enhances its potency. nih.govnih.gov

Some next-generation glycopeptides, such as oritavancin, possess a dual mechanism of action that includes membrane disruption, allowing them to be effective against VanA-type resistant strains. nih.gov Dalbavancin currently lacks this activity. oup.com A key research avenue is the chemical modification of the this compound scaffold to incorporate functional groups, like oritavancin's 4'-chlorobiphenylmethylene moiety, that could induce membrane depolarization or permeability. This could expand its spectrum of activity to include vancomycin-resistant enterococci.

Furthermore, the this compound scaffold may have utility beyond antibacterial applications. Recent studies have surprisingly identified dalbavancin as a potential therapeutic for COVID-19, as it can block the binding of the SARS-CoV-2 spike protein to the human ACE2 receptor. researchgate.net This discovery suggests that the scaffold has the potential to interact with targets outside of the bacterial cell wall. Future research should explore the creation of this compound-based libraries for screening against a wide range of viral, fungal, or even human protein targets to uncover entirely new therapeutic applications.

Strategies to Mitigate Bacterial Fitness Costs Associated with Dalbavancin Resistance

The acquisition of antibiotic resistance often imposes a physiological burden on bacteria, known as a fitness cost, which can manifest as reduced growth rate or virulence in the absence of the antibiotic. researchgate.net Resistance to dalbavancin via mutations in essential regulatory systems like walKR is likely to be associated with a significant fitness cost. nih.govoup.com Exploiting this cost is a promising strategy to combat the emergence and spread of resistance.

One approach is to identify the specific vulnerabilities of dalbavancin-resistant strains. For example, if resistance mutations lead to a compromised cell envelope, these bacteria may become hypersensitive to other classes of antibiotics or to components of the host immune system. Combination therapies could be designed where a second agent specifically targets this acquired weakness.

A more advanced strategy involves the development of adjuvants or "co-drugs" that specifically block resistance mechanisms or are synthetically lethal with resistance mutations. For instance, a molecule that inhibits the WalK kinase could be co-administered with this compound. This would either prevent the emergence of walKR-mediated resistance or render resistant mutants non-viable. Understanding the evolutionary pathways that lead to compensatory mutations, which alleviate the initial fitness cost, is also critical. researchgate.net By predicting these evolutionary trajectories, it may be possible to design treatment protocols that steer bacteria down a path from which they cannot easily recover fitness, thereby preventing the long-term establishment of resistant populations.

Q & A

Basic Research Questions

Q. What standardized protocols should be prioritized for assessing Dalbavancin A0’s in vitro antibacterial activity?

- Methodological Answer : Use Clinical and Laboratory Standards Institute (CLSI) or EUCAST guidelines for minimum inhibitory concentration (MIC) testing. Employ broth microdilution with quality-controlled bacterial strains (e.g., Staphylococcus aureus ATCC 29213). Include positive (e.g., vancomycin) and negative (sterility) controls. Replicate experiments across ≥3 independent trials to ensure robustness .

- Key Variables : Independent variable = this compound concentration; Dependent variable = bacterial growth inhibition.

Q. How can researchers determine this compound’s pharmacokinetic (PK) parameters in preclinical models?

- Methodological Answer : Administer this compound intravenously to animal models (e.g., murine thigh infection), collect serial plasma samples, and quantify drug levels via LC-MS/MS. Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2. Validate assays with internal standards and calibration curves .

Q. What are the critical steps to ensure reproducibility in this compound’s cytotoxicity assays?

- Methodological Answer : Use immortalized cell lines (e.g., HEK-293) with passage numbers <20 to minimize genetic drift. Include viability controls (e.g., untreated cells, Triton X-100 lysed cells). Calculate IC50 using nonlinear regression (e.g., GraphPad Prism). Report raw data and normalization methods explicitly .

Advanced Research Questions

Q. How can conflicting efficacy data for this compound across different bacterial models be resolved?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify confounding variables (e.g., inoculum size, growth media pH). Design follow-up experiments using a factorial design to isolate factors (e.g., bacterial strain virulence genes, biofilm formation). Apply sensitivity analysis to quantify variable impact .

- Example Table :

| Variable Tested | Effect Size (95% CI) | p-value |

|---|---|---|

| Biofilm Presence | 2.1 (1.8–2.4) | <0.001 |

| Inoculum Size | 1.3 (0.9–1.7) | 0.06 |

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships in heterogeneous bacterial populations?

- Methodological Answer : Use mixed-effects models to account for inter-strain variability. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., this compound vs. comparator glycopeptides). For time-kill assays, employ longitudinal regression models .

Q. How can batch-to-batch variability in this compound’s physicochemical properties be mitigated during stability studies?

- Methodological Answer : Implement orthogonal analytical methods (e.g., HPLC for purity, DSC for thermal stability). Use statistical process control (SPC) charts to monitor critical quality attributes (CQAs) like particle size and crystallinity. Replicate stability testing under ICH guidelines (25°C/60% RH) .

Q. What experimental designs are suitable for evaluating this compound’s synergy with beta-lactams against multidrug-resistant pathogens?

- Methodological Answer : Perform checkerboard assays with fractional inhibitory concentration (FIC) indices. Validate synergy using time-kill curves (≥2-log CFU reduction vs. most active single agent). Control for the "inoculum effect" by testing multiple bacterial densities. Use Bliss independence or Loewe additivity models for mechanistic interpretation .

Methodological Best Practices

- Data Contradiction Analysis : Apply causal inference frameworks (e.g., Bradford Hill criteria) to distinguish between assay artifacts and true biological variability .

- Hypothesis Testing : Formulate null (H0) and alternative (HA) hypotheses explicitly. For example:

- Literature Review : Use PICO (Population, Intervention, Comparison, Outcome) to structure research questions. Example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.